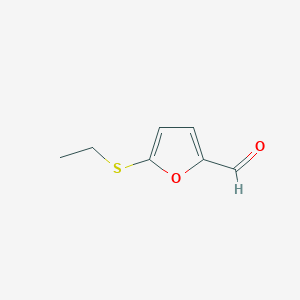
2-Furancarboxaldehyde, 5-(ethylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxaldehyde, 5-(ethylthio)- is an organic compound that belongs to the class of furans It is characterized by a furan ring substituted with an ethylthio group at the 5-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-(ethylthio)- can be achieved through several methods. One common approach involves the reaction of 2-furancarboxaldehyde with an ethylthiolating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-Furancarboxaldehyde, 5-(ethylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxaldehyde, 5-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel.
Major Products
Oxidation: 2-Furancarboxylic acid, 5-(ethylthio)-
Reduction: 2-Furancarbinol, 5-(ethylthio)-
Substitution: Various substituted furans depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxaldehyde, 5-(ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Furancarboxaldehyde, 5-(ethylthio)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the ethylthio group can participate in electron-donating interactions. These properties make it a versatile compound in chemical synthesis and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Furancarboxaldehyde, 5-methyl-
- 2-Furancarboxaldehyde, 5-hydroxy-
- 2-Furancarboxaldehyde, 5-chloro-
Uniqueness
2-Furancarboxaldehyde, 5-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the ethylthio functionality is desired.
Eigenschaften
Molekularformel |
C7H8O2S |
|---|---|
Molekulargewicht |
156.20 g/mol |
IUPAC-Name |
5-ethylsulfanylfuran-2-carbaldehyde |
InChI |
InChI=1S/C7H8O2S/c1-2-10-7-4-3-6(5-8)9-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
SRQDBHYSZCKJJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


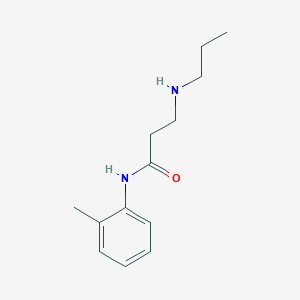
amine](/img/structure/B15094898.png)


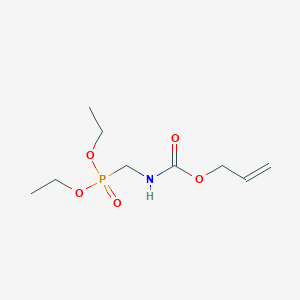
![3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B15094929.png)
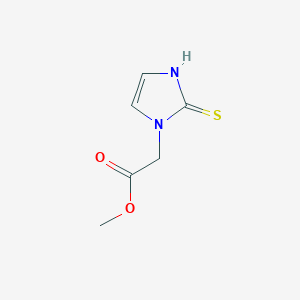
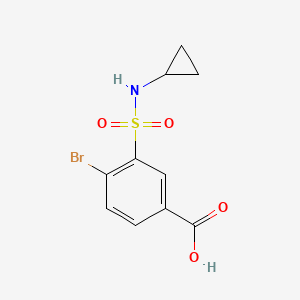
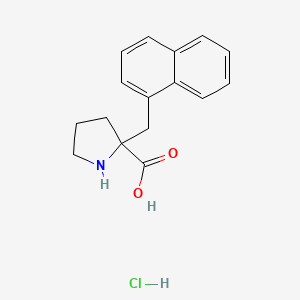
![3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole](/img/structure/B15094958.png)
![4-[(3-Methylbutyl)amino]butanoic acid](/img/structure/B15094961.png)
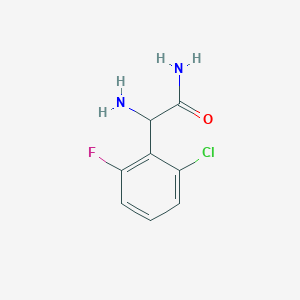
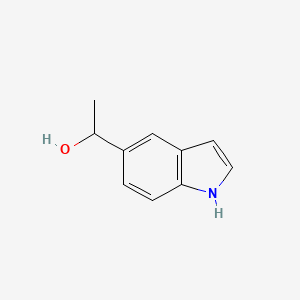
![2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B15094973.png)
